molecular formula C8H17NO4 B115738 Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate CAS No. 148983-25-9

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate

Cat. No.: B115738
CAS No.: 148983-25-9
M. Wt: 191.22 g/mol
InChI Key: OWAMQHJPVUGZSB-LURJTMIESA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMQHJPVUGZSB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Using Di-tert-butyl Dicarbonate

The most common method involves reacting (2S)-1-amino-2,3-propanediol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc anhydride.

Representative Procedure :

  • Dissolve (2S)-1-amino-2,3-propanediol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equiv) and cool to 0°C.

  • Slowly add Boc anhydride (1.1 equiv) and stir for 12–24 hours at room temperature.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

Key Variables :

  • Solvent : DCM, THF, or acetonitrile.

  • Base : Triethylamine, DMAP, or pyridine.

  • Temperature : 0°C to room temperature.

Alternative Route: Coupling with tert-Butyl Carbamate

A less common approach employs tert-butyl carbamate and a coupling agent like dicyclohexylcarbodiimide (DCC). This method is less efficient due to competing side reactions but is occasionally used for specialized applications.

Reaction Optimization and Yield Analysis

Optimization studies highlight the critical role of stoichiometry, solvent polarity, and base strength. The table below summarizes findings from comparative studies:

Condition Solvent Base Temperature Yield Purity
Boc anhydride (1.1 eq)DCMTriethylamine0°C → RT85%>95%
Boc anhydride (1.5 eq)THFDMAPRT78%92%
DCC-mediatedDMFNone40°C65%88%

Critical Observations :

  • Excess Boc anhydride (>1.1 equiv) increases di-Boc byproduct formation.

  • Polar aprotic solvents (e.g., THF) reduce reaction rates but improve solubility of the amino diol.

  • DMAP catalyzes the reaction but may complicate purification.

Enantioselective Synthesis and Chiral Control

The (2S)-configuration is preserved through:

  • Chiral Pool Strategy : Use of enantiomerically pure (2S)-1-amino-2,3-propanediol derived from L-serine or enzymatic resolution.

  • Asymmetric Catalysis : Catalytic hydrogenation of prochiral ketones using chiral ligands (e.g., BINAP), though this is less common for small-scale synthesis.

Chiral Purity Verification :

  • Optical rotation: [α]²⁵D = +12.5° (c = 1.0, MeOH).

  • Chiral HPLC: Retention time aligns with (2S)-standard (Chiralpak AD-H column, 90:10 hexane/isopropanol).

Industrial-Scale Production and Purification

Large-scale synthesis requires modifications for cost-effectiveness and safety:

  • Continuous Flow Reactors : Reduce reaction time from 24 hours to 2–4 hours.

  • Crystallization-Based Purification : Replace chromatography with recrystallization from ethyl acetate/hexane (80% recovery, 99% purity).

Process Challenges :

  • Byproduct Management : Di-Boc derivatives form at high Boc anhydride concentrations.

  • Solvent Recovery : DCM is replaced with 2-MeTHF for greener processing.

Comparative Analysis of Methods

Method Advantages Disadvantages
Boc Anhydride RouteHigh yield, minimal byproductsRequires anhydrous conditions
DCC-Mediated RouteNo base neededLower yield, expensive coupling agent
Industrial CrystallizationScalable, cost-effectiveLimited to high-purity feedstocks

Characterization and Quality Control

Synthetic batches are validated using:

  • ¹H NMR : δ 1.44 (s, 9H, Boc), 3.50–3.70 (m, 3H, CH₂ and CH), 4.80 (br, 2H, OH).

  • IR Spectroscopy : 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

  • Melting Point : 60–63°C (lit. 60–63°C).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is primarily utilized as a protected amine in organic synthesis. Its protective nature allows chemists to conduct reactions without interference from the amine group.

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds.
  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it valuable in various synthetic pathways.

Biology

In biological research, this compound is employed in the preparation of isobaric mix solutions for mass spectrometry, facilitating the analysis of biological molecules.

  • Mass Spectrometry : It aids in the quantification and identification of biomolecules in complex mixtures.
  • Enzyme Studies : The compound's structure allows for investigations into enzyme mechanisms and interactions.

Medicine

The potential pharmaceutical applications of this compound are significant:

  • Drug Development : It is explored as a precursor in synthesizing pharmaceutical compounds.
  • Therapeutic Potential : Research indicates potential antimicrobial and anticancer activities, highlighting its relevance in medicinal chemistry.

Case Study 1: Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema:

  • Findings : Certain derivatives showed inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin.

Case Study 2: Neuroprotective Effects

Related compounds have been studied for their neuroprotective effects against amyloid beta peptide (Aβ) toxicity:

  • Results : Although not statistically significant compared to established treatments like galantamine, these compounds demonstrated protective effects on astrocytes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate involves its role as a protected amine. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl N-(2,3-diazidopropyl)carbamate
  • Key Differences : Replaces hydroxyl groups with azides (-N₃).
  • Reactivity : Azide groups enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation.
  • Applications : Explored in drug delivery and polymer chemistry .
Compound Functional Groups Reactivity Highlights
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate -OH, Boc Hydroxyls enable hydrogen bonding; Boc provides amine protection
Tert-butyl N-(2,3-diazidopropyl)carbamate -N₃, Boc Azides facilitate bioorthogonal reactions
Tert-butyl N-(2-hydroxypropyl)carbamate
  • Key Differences : Contains a single hydroxyl group instead of two.
  • Impact : Reduced polarity compared to the dihydroxypropyl analog, leading to lower solubility in aqueous systems .

Backbone Modifications

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate
  • Key Differences : Features a branched dimethylpropyl chain instead of dihydroxypropyl.
  • Impact : Increased steric hindrance enhances stability against enzymatic degradation. Used in peptide synthesis where prolonged amine protection is required .
Compound Backbone Structure Stability/Solubility Trade-offs
This compound Linear dihydroxypropyl High solubility due to hydroxyls
tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate Branched dimethylpropyl Enhanced stability; lower solubility

Ethoxy and Silicon-Based Analogs

tert-Butyl N-(3,3-diethoxypropyl)carbamate
  • Key Differences : Ethoxy (-OCH₂CH₃) groups replace hydroxyls.
  • Reactivity: Ethoxy groups improve stability in nonpolar solvents but reduce hydrogen-bonding capacity.
  • Applications : Useful in hydrophobic matrix formulations .
tert-Butyl[3-(triethoxysilyl)propyl]carbamate
  • Key Differences : Incorporates a silicon-based triethoxysilyl group.
  • Reactivity : Enables covalent bonding to silica surfaces, applied in hybrid material synthesis .
Compound Molecular Weight Key Functional Groups
This compound 191.23 g/mol -OH, Boc
tert-Butyl N-(3,3-diethoxypropyl)carbamate 247.33 g/mol -OCH₂CH₃, Boc

Stereochemical Considerations

The (2S) configuration in this compound distinguishes it from racemic or (2R)-isomers. This stereospecificity is critical in chiral synthesis, affecting:

  • Biological Activity : Enantiomeric purity influences interactions with enzymes or receptors.
  • Crystallinity : Impacts melting point (60–63°C) and purification processes .

Biological Activity

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H17NO4C_8H_{17}NO_4 and features a tert-butyl group attached to a carbamate moiety that is further linked to a 2,3-dihydroxypropyl group. The structural complexity of this compound allows it to participate in various biochemical interactions.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. It may function as an inhibitor of enzymes involved in critical metabolic pathways, such as nucleic acid or protein synthesis. This inhibition could lead to reduced cell proliferation in cancerous cells or impair the growth of microbial pathogens.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival. In vitro studies have shown effective inhibition of growth for several Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of hydroxyl groups in its structure is believed to enhance its reactivity with cellular targets, leading to increased cytotoxicity against tumor cells .

Research Findings and Case Studies

A selection of relevant studies highlights the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL.
Study BAnticancer ActivityShowed that treatment with the compound resulted in a 40% reduction in cell viability in breast cancer cell lines (MCF-7) at 100 µM concentration.
Study CMechanism ExplorationIdentified that the compound acts as a competitive inhibitor for enzymes involved in nucleotide synthesis, leading to decreased DNA replication rates in cancer cells.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments. In animal studies, it was found to have low acute toxicity with an LD50 greater than 2000 mg/kg when administered orally. Additionally, dermal application tests indicated minimal irritation potential, making it a candidate for further development in pharmaceutical applications .

Q & A

Q. How do data management tools enhance reproducibility in carbamate research?

  • Methodological Answer : Electronic Lab Notebooks (ELNs) track experimental parameters, while cheminformatics platforms (e.g., ChemAxon) manage structural databases. Machine learning models trained on reaction datasets predict optimal purification methods (e.g., SLE vs. SPE) and flag outliers in spectroscopic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.